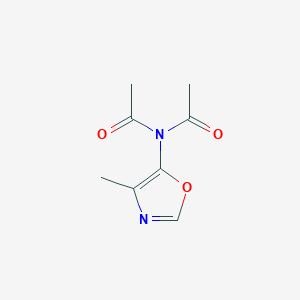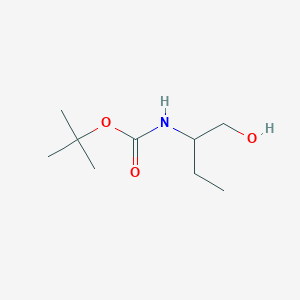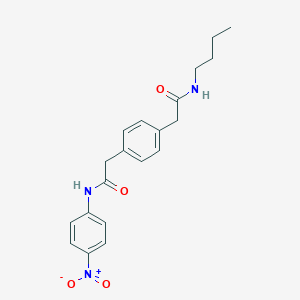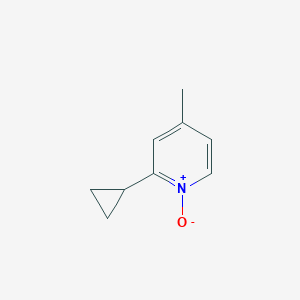
2-Cyclopropyl-4-methylpyridine 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropyl-4-methylpyridine 1-oxide (CPMPO) is a stable radical that is commonly used as a spin probe in electron paramagnetic resonance (EPR) spectroscopy. It has a unique structure that allows it to interact with biological molecules and provide valuable information about their structure and function. In
Mécanisme D'action
2-Cyclopropyl-4-methylpyridine 1-oxide works by interacting with biological molecules and changing their electron spin state. This change in spin state can be detected using EPR spectroscopy, providing valuable information about the structure and function of the molecule.
Effets Biochimiques Et Physiologiques
2-Cyclopropyl-4-methylpyridine 1-oxide has been shown to have minimal effects on the biochemical and physiological properties of biological molecules. It is non-toxic and does not interfere with the normal function of the molecule being studied.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-Cyclopropyl-4-methylpyridine 1-oxide is its stability, which allows it to be stored for long periods of time without degradation. It is also relatively easy to synthesize and purify, making it a cost-effective spin probe for EPR spectroscopy.
However, one limitation of 2-Cyclopropyl-4-methylpyridine 1-oxide is its size, which can limit its ability to penetrate biological membranes and interact with some biological molecules. Additionally, its interaction with biological molecules can be affected by factors such as pH and temperature, which can complicate experimental design.
Orientations Futures
There are several future directions for the use of 2-Cyclopropyl-4-methylpyridine 1-oxide in scientific research. One area of interest is the development of new spin probes that can interact with specific types of biological molecules, such as RNA or carbohydrates. Another area of interest is the use of 2-Cyclopropyl-4-methylpyridine 1-oxide in combination with other techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy to provide a more complete picture of the structure and function of biological molecules.
Conclusion
In conclusion, 2-Cyclopropyl-4-methylpyridine 1-oxide is a valuable spin probe for EPR spectroscopy that has a wide range of scientific research applications. Its stability, ease of synthesis, and minimal effects on biological molecules make it a cost-effective and reliable tool for studying the structure and function of biological molecules. While there are limitations to its use, ongoing research is exploring new ways to overcome these limitations and expand the use of 2-Cyclopropyl-4-methylpyridine 1-oxide in scientific research.
Méthodes De Synthèse
The synthesis of 2-Cyclopropyl-4-methylpyridine 1-oxide involves the reaction of 2-cyclopropyl-4-methylpyridine with hydrogen peroxide in the presence of a catalyst such as iron(III) chloride. The reaction produces 2-Cyclopropyl-4-methylpyridine 1-oxide as a stable radical that can be purified and used in EPR spectroscopy.
Applications De Recherche Scientifique
2-Cyclopropyl-4-methylpyridine 1-oxide is widely used in scientific research to study the structure and function of biological molecules such as proteins, lipids, and DNA. It is a versatile spin probe that can be used to investigate a wide range of biological systems, from membrane proteins to cellular organelles.
Propriétés
Numéro CAS |
158902-33-1 |
|---|---|
Nom du produit |
2-Cyclopropyl-4-methylpyridine 1-oxide |
Formule moléculaire |
C9H11NO |
Poids moléculaire |
149.19 g/mol |
Nom IUPAC |
2-cyclopropyl-4-methyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C9H11NO/c1-7-4-5-10(11)9(6-7)8-2-3-8/h4-6,8H,2-3H2,1H3 |
Clé InChI |
LNSSNMBSRZJBRR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=[N+](C=C1)[O-])C2CC2 |
SMILES canonique |
CC1=CC(=[N+](C=C1)[O-])C2CC2 |
Synonymes |
Pyridine, 2-cyclopropyl-4-methyl-, 1-oxide (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





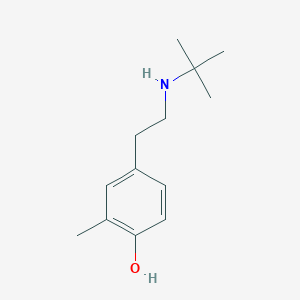


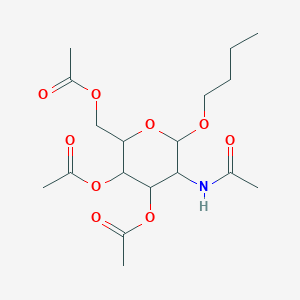
![(1-methyl-1H-indol-3-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-6-yl)methanone](/img/structure/B142717.png)

![Oxazole, 4,5-dihydro-4-(1-methylethyl)-2-[(methylthio)methyl]-, (S)-(9CI)](/img/structure/B142722.png)

